N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-methoxybenzyl)oxalamide
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Description
N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Antagonism and Compulsive Behavior
Orexins (OX) and their receptors (OXR) are known to modulate feeding, arousal, stress, and drug abuse. Research involving compounds with structural similarities to N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-methoxybenzyl)oxalamide, such as SB-649868, has demonstrated their effectiveness in reducing compulsive food intake in animal models. These findings suggest a significant role for OX1R mechanisms in binge eating, indicating that selective antagonism at OX1R could represent a novel pharmacological approach to treat binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Sigma-1 Receptor Ligands and Neurodegenerative Diseases
Another research area for related compounds focuses on their interaction with sigma-1 receptors, which are implicated in neurodegenerative diseases and cognitive disorders. For example, compounds like N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines have been synthesized and evaluated for their sigma1 and sigma2 receptor binding profiles, revealing several highly potent and sigma1 selective ligands. These compounds, particularly those with modifications to enhance sigma1 receptor affinity and selectivity, have been suggested as potential candidates for developing treatments targeting neurodegenerative processes (Moussa et al., 2010).
Metabolic Stability and Drug Development
The metabolic stability and characterisation of potent sigma1 receptor ligands, including their pharmacokinetic profiles and metabolic pathways, are crucial for drug development. Studies on compounds with benzofuran and piperidine structures have provided insights into their rapid metabolism and the identification of major metabolites, which is essential for designing more stable and effective sigma1 ligands for therapeutic use (Wiese et al., 2009).
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-32-20-7-4-5-18(13-20)16-27-24(30)23(29)26-15-17-9-11-28(12-10-17)25(31)22-14-19-6-2-3-8-21(19)33-22/h2-8,13-14,17H,9-12,15-16H2,1H3,(H,26,29)(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHLBNWPIPHBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.